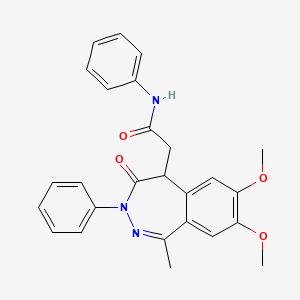

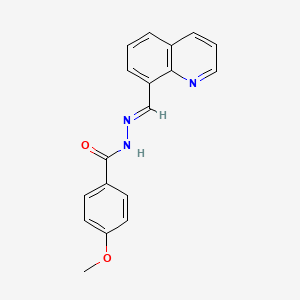

![molecular formula C23H33N5O B5512007 1-(3-{1-[4-(1H-imidazol-1-yl)benzyl]piperidin-3-yl}propanoyl)-4-methylpiperazine](/img/structure/B5512007.png)

1-(3-{1-[4-(1H-imidazol-1-yl)benzyl]piperidin-3-yl}propanoyl)-4-methylpiperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of arylpiperazine derivatives, including compounds like 1-(3-{1-[4-(1H-imidazol-1-yl)benzyl]piperidin-3-yl}propanoyl)-4-methylpiperazine, involves extensive pre-systemic and systemic metabolism, prominently featuring CYP3A4-dependent N-dealkylation to 1-aryl-piperazines (Caccia, 2007). These metabolites distribute extensively in tissues, including the brain, highlighting the significance of their synthesis routes and metabolic pathways.

Molecular Structure Analysis

Investigations into the molecular structure of compounds like this compound reveal a complex interplay of nitrogen-containing rings, which are key to their biological activity and chemical behavior. The structure of such compounds is characterized by the presence of multiple nitrogen atoms, contributing to their interaction with various biological targets (Boča, Jameson, & Linert, 2011).

Chemical Reactions and Properties

The chemical reactions and properties of this compound are influenced by its arylpiperazine core. Arylpiperazine derivatives undergo extensive metabolism, leading to a variety of serotonin receptor-related effects due to their affinity for neurotransmitter receptors. This highlights the importance of understanding the chemical behavior of such compounds (Caccia, 2007).

Scientific Research Applications

Synthesis and Biological Evaluation

Synthesis of Piperazine Derivatives : A study by Patel, Karkhanis, and Patel (2019) focused on the synthesis of some piperazine derivatives and their evaluation as anti-inflammatory agents. The research involved synthesizing derivatives through reactions of 1-substituted piperazines with different benzimidazole derivatives, which were then tested for anti-inflammatory activity using in-vivo methods (Patel, Karkhanis, & Patel, 2019).

Antimicrobial and Anti-Proliferative Activities : Al-Mutairi et al. (2019) synthesized and evaluated the antimicrobial and anti-proliferative activities of novel 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides and related derivatives, showcasing the potential of piperazine derivatives in addressing bacterial infections and cancer cell proliferation (Al-Mutairi et al., 2019).

Pharmacological Investigations

Drug Design and Dopaminergic Activity : Möller et al. (2017) explored the design of G protein-biased dopaminergics with a pyrazolo[1,5-a]pyridine substructure, highlighting the potential for designing novel therapeutics targeting dopamine receptors. This study demonstrated the complex structure-functional selectivity relationships at dopamine D2 receptors, indicating the role of such compounds in neuropsychiatric disorder treatment (Möller et al., 2017).

Alpha-Adrenoceptor Antagonists : Elworthy et al. (1997) identified novel arylpiperazines as alpha 1-adrenoceptor subtype-selective antagonists. By functional in vitro screening, the study discovered compounds that could serve as potential treatments for conditions like lower urinary tract symptoms (LUTS) due to benign prostatic hyperplasia (Elworthy et al., 1997).

properties

IUPAC Name |

3-[1-[(4-imidazol-1-ylphenyl)methyl]piperidin-3-yl]-1-(4-methylpiperazin-1-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33N5O/c1-25-13-15-27(16-14-25)23(29)9-6-20-3-2-11-26(17-20)18-21-4-7-22(8-5-21)28-12-10-24-19-28/h4-5,7-8,10,12,19-20H,2-3,6,9,11,13-18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPRCCOJBRFHHCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)CCC2CCCN(C2)CC3=CC=C(C=C3)N4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

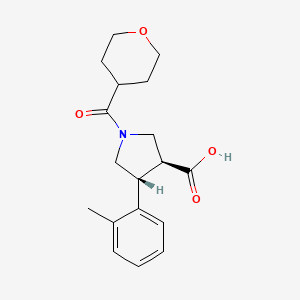

![2-(2-pyridin-3-ylethyl)-9-(3-thienylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5511927.png)

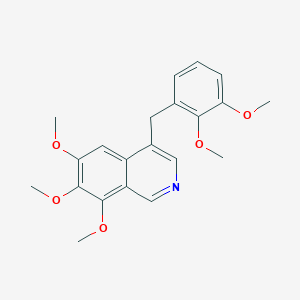

![2,5-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5511930.png)

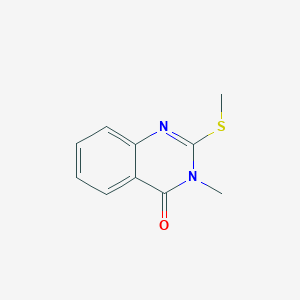

![rel-(1S,5s)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)bicyclo[3.3.1]nonan-9-amine dihydrochloride](/img/structure/B5511946.png)

![1-(3-acetylphenyl)-2-amino-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5511962.png)

![4-[(3-hydroxybenzylidene)amino]-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5511986.png)

![3-[5-(2-isonicotinoylcarbonohydrazonoyl)-2-furyl]benzoic acid](/img/structure/B5512001.png)

![4-[(pyridin-3-ylamino)sulfonyl]benzoic acid](/img/structure/B5512015.png)

![1-(3-chlorophenyl)-5-methyl-4-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5512019.png)